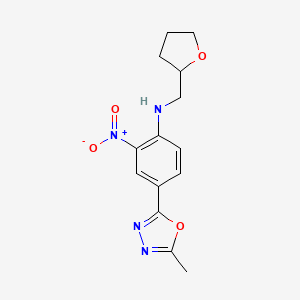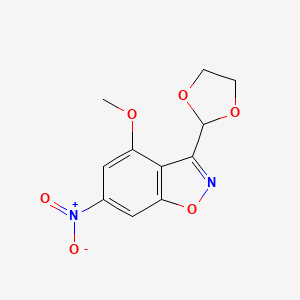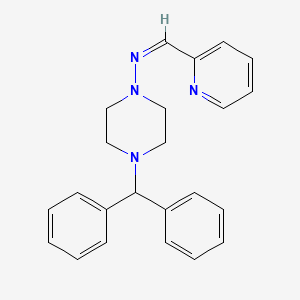![molecular formula C25H27N3O2 B5917079 N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine, also known as BM-13177, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BM-13177 is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The exact mechanism of action of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine is not fully understood. However, it is believed to act as a dopamine receptor antagonist, blocking the binding of dopamine to its receptors and thereby reducing the activity of the dopamine system. This compound has also been shown to modulate the serotonin system, although the exact mechanism of this modulation is not yet clear.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the activity of the dopamine system, leading to a decrease in dopamine release and a reduction in the activity of dopaminergic neurons. This compound has also been found to modulate the serotonin system, leading to an increase in serotonin release and a reduction in the activity of serotonergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of pharmacological activities. However, there are also several limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine. One possible direction is to further investigate its potential as a dopamine receptor antagonist and as a modulator of the serotonin system. Another possible direction is to explore its potential as a treatment for various neurological and psychiatric disorders, such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
The synthesis of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine involves a series of chemical reactions, starting with the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-phenyl-1,2,3,6-tetrahydropyridine to form the corresponding imine. This imine is then reduced using sodium borohydride to form the corresponding amine, which is further reacted with piperazine to form this compound.
Aplicaciones Científicas De Investigación
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. This compound has also been investigated for its potential use as a dopamine receptor antagonist and as a modulator of the serotonin system.
Propiedades
IUPAC Name |
(Z)-1-(4-methoxy-3-phenylmethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-29-24-13-12-22(18-25(24)30-20-21-8-4-2-5-9-21)19-26-28-16-14-27(15-17-28)23-10-6-3-7-11-23/h2-13,18-19H,14-17,20H2,1H3/b26-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPSQKZFSHNIKL-XHPQRKPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5917010.png)
![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)
![N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)

![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)
acetate](/img/structure/B5917064.png)

![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)